molecular formula C14H26 B121338 1,7-Tetradecadiene CAS No. 150767-46-7

1,7-Tetradecadiene

Cat. No. B121338
M. Wt: 194.36 g/mol
InChI Key: FAQAIHMZMAIJCR-UHFFFAOYSA-N
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Description

1,7-Tetradecadiene is a type of hydrocarbon, specifically a diene, which means it contains two carbon-carbon double bonds. Its molecular formula is C14H26. It belongs to the class of organic compounds known as aliphatic acyclic compounds .


Synthesis Analysis

The synthesis of such compounds generally involves methods of organic chemistry, particularly reactions that form carbon-carbon double bonds. One common method is the elimination reaction, where a simple compound is treated with a base to remove a small molecule like water, forming a double bond .


Molecular Structure Analysis

The molecular structure of 1,7-Tetradecadiene, as suggested by its name, likely involves a chain of 14 carbon atoms, with double bonds between the first and second carbon atoms, and the seventh and eighth carbon atoms .


Chemical Reactions Analysis

As a diene, 1,7-Tetradecadiene can participate in various chemical reactions. Dienes are particularly known for undergoing reactions such as Diels-Alder reactions, where they react with a compound containing a double or triple bond (known as a dienophile) to form a ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,7-Tetradecadiene would depend on its molecular structure. As a hydrocarbon, it is likely nonpolar and insoluble in water. Its boiling and melting points would depend on the length of the carbon chain and the presence of the double bonds .

Scientific Research Applications

Electron Impact Mass Spectrometry

1,7-Tetradecadiene has been studied for its characteristics in electron impact mass spectrometry. This involves investigating the mass spectra of isomeric tetradecadien-1-ols and proposing mass spectral fragmentation pathways based on collision-induced dissociation experiments and mass-analyzed ion kinetic energy spectrometry (Yuan, He, & Wang, 1999).

Surface Chemistry Analysis

The chain length of dienes like 1,7-Tetradecadiene plays a role in their surface chemistry. Scanning tunneling microscopy studies have shown how different chain lengths affect the chemisorption geometries of diene molecules on surfaces, providing insights into surface chemistry at the molecular level (D. Shachal, Y. Manassen, & E. Ter-Ovanesyan, 1997).

Role in Sex Pheromones

1,7-Tetradecadiene derivatives have been identified as major components in the sex pheromones of various insect species, such as the Egyptian cotton leafworm and the lightbrown apple moth. This discovery is significant for understanding insect behavior and developing pheromone-based pest control methods (V. Ratovelomana & G. Linstrumelle, 1981).

Through-Bond Tunneling Studies

The through-bond tunneling phenomenon in alkane chains, including 1,7-Tetradecadiene, has been observed and characterized using scanning tunneling microscopy. This research contributes to our understanding of molecular interactions and electronic properties at the nanoscale (D. Shachal & Y. Manassen, 1997).

Synthesis and Chemical Analysis

1,7-Tetradecadiene and its analogs have been synthesized and analyzed for various applications, including the study of natural products and the development of new synthetic methodologies. This research aids in the advancement of organic chemistry and pharmaceutical sciences (K. Mori & H. Matsuda, 1992).

Pheromone Synthesis Improvement

Improved synthesis methods for 1,7-Tetradecadiene derivatives used in pheromones have been developed. These advancements are crucial for efficient pheromone production, which has applications in agriculture and pest management (Y. Zou & J. Millar, 2010).

Future Directions

The study and use of specific hydrocarbons like 1,7-Tetradecadiene depend on their potential applications. They could be studied for their reactivity, or for potential uses in industry or materials science .

properties

IUPAC Name

tetradeca-1,7-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,13-14H,1,4-12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQAIHMZMAIJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399064
Record name 1,7-TETRADECADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Tetradecadiene

CAS RN

150767-46-7
Record name 1,7-TETRADECADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
I Ryu, Y Uenoyama, H Matsubara - Bulletin of the Chemical Society of …, 2006 - journal.csj.jp
The carbonylation of vinyl radicals gives α,β-unsaturated acyl radicals. This transformation was successfully applied to tandem radical reactions, resulting in assembling three and four …
Number of citations: 23 www.journal.csj.jp
KM Morehouse, M Kiesel, Y Ku - Journal of Agricultural and Food …, 1993 - ACS Publications
When triglycerides or fatty acids are irradiated, some of the major stable products are hydrocarbons formed from the loss of CO2 and CH3COOH in various free-radical reactions. A …
Number of citations: 55 pubs.acs.org
DJ Nelson - 2012 - scholar.archive.org
Alkene ring-closing metathesis (RCM) has fundamentally changed the way that chemists consider the construction of molecules. However, quantitative understanding has not …
Number of citations: 2 scholar.archive.org
E De Groote - 1997 - search.proquest.com
The objective of this research was to study the radiolysis of polyunsaturated lipid systems and to provide data for the development of irradiation detection methodology for seafood. …
Number of citations: 3 search.proquest.com

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